molecular formula C22H24N4O3 B14976629 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide

2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B14976629
M. Wt: 392.5 g/mol
InChI Key: LFIMEJDYQOMVOW-UHFFFAOYSA-N
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Description

This compound features a bicyclic imidazo[1,2-a]benzimidazole core substituted with a butyl group at position 1 and an acetamide moiety linked to a 4-methoxyphenyl group. The imidazo[1,2-a]benzimidazole scaffold is known for its planar aromatic structure, enabling π-π stacking interactions, while the 4-methoxyphenyl group may enhance solubility and modulate electronic properties via the electron-donating methoxy group . Although direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable, analogs suggest molecular weights ranging from ~395–454 g/mol, with lipophilicity influenced by alkyl/aryl substituents .

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-(3-butyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H24N4O3/c1-3-4-13-25-21(28)19(26-18-8-6-5-7-17(18)24-22(25)26)14-20(27)23-15-9-11-16(29-2)12-10-15/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,27)

InChI Key

LFIMEJDYQOMVOW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]benzimidazole ring.

    Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions, often using butyl halides in the presence of a base.

    Attachment of the Methoxyphenylacetamide Moiety: This step involves the acylation of the imidazo[1,2-a]benzimidazole core with 4-methoxyphenylacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]benzimidazole derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]benzimidazole derivatives.

Scientific Research Applications

2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Solubility :
    • The morpholinylethyl group in introduces a polar tertiary amine, improving aqueous solubility.
    • Methoxy (target compound) and hydroxyphenyl groups enhance solubility via hydrogen bonding.
  • Lipophilicity and Bioavailability :
    • Butyl (target) and trifluoromethyl groups increase lipophilicity, favoring blood-brain barrier penetration.
    • Pyridylmethyl and benzothiazole groups balance lipophilicity and polarity for tissue distribution.
  • Imidazo[1,2-a]benzimidazole derivatives often target kinases or G-protein-coupled receptors due to their planar structure .

Analytical Techniques

  • X-ray Crystallography : SHELX software () is widely used for resolving crystal structures of similar compounds, confirming stereochemistry and hydrogen-bonding patterns .
  • Spectroscopy : ¹H/¹³C NMR and IR () validate substituent integration and regiochemistry .

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